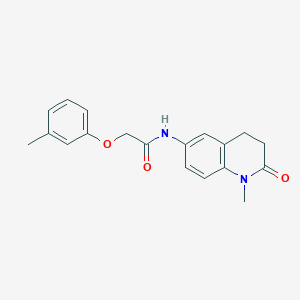

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide

Description

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide is a synthetic acetamide derivative characterized by a tetrahydroquinolin core substituted with a methyl group at the 1-position and an acetamide-linked 3-methylphenoxy moiety at the 6-position. The tetrahydroquinolin scaffold is recurrent in bioactive molecules, such as aldosterone synthase inhibitors (e.g., baxdrostat, ) and osteoclast inhibitors (e.g., NAPMA, ), indicating its versatility in drug discovery.

Properties

IUPAC Name |

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-13-4-3-5-16(10-13)24-12-18(22)20-15-7-8-17-14(11-15)6-9-19(23)21(17)2/h3-5,7-8,10-11H,6,9,12H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPVIHPIZVYZBOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide typically involves multiple steps, starting with the construction of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives or through cyclization reactions involving appropriate precursors. The phenoxyacetamide moiety is then introduced through a nucleophilic substitution reaction, where a suitable phenoxy compound reacts with an acyl chloride derivative under basic conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process, reduce waste, and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to introduce oxygen functionalities.

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or using chemical reductants like lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions can be performed using a variety of nucleophiles, such as alkyl halides or amines, under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of hydroxyl groups or carbonyl groups.

Reduction: Reduction of nitro groups to amines or carbonyl groups to alcohols.

Substitution: Introduction of different functional groups, leading to the formation of derivatives with altered chemical properties.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Its derivatives can be explored for biological activity, such as enzyme inhibition or receptor binding.

Medicine: Potential therapeutic applications include the development of new drugs for treating diseases, given its structural similarity to biologically active compounds.

Industry: It can be utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide exerts its effects depends on its molecular targets and pathways involved. For instance, if used as a drug, it may interact with specific receptors or enzymes, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural Insights :

- Substituent Effects: The 1-methyl group on the tetrahydroquinolin core (target compound) likely enhances metabolic stability compared to unsubstituted analogs.

- Acetamide Modifications: The 3-methylphenoxy group in the target compound balances lipophilicity and steric bulk. In contrast, NAPMA’s piperazinyl-phenyl group () introduces hydrogen-bonding capacity, critical for osteoclast inhibition.

- Hybrid Cores: Baxdrostat’s dual-core architecture (tetrahydroquinolin + tetrahydroisoquinolin, ) demonstrates how scaffold hybridization can target enzymes like aldosterone synthase.

Osteoclast Inhibition (NAPMA vs. Target Compound)

Enzyme Inhibition (Baxdrostat vs. Target Compound)

- Baxdrostat: Targets aldosterone synthase (CYP11B2) via its propionamide-tetrahydroisoquinolin motif, reducing hypertension .

Herbicidal Activity (Chloroacetamide Derivatives)

Molecular Properties

Key Observations :

- The target compound’s moderate logP (~2.5) suggests balanced solubility for oral bioavailability.

- Baxdrostat’s higher logP (~3.2) aligns with its need for formulation optimization .

Biological Activity

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

- Molecular Formula : C20H22N2O3

- Molecular Weight : 350.4 g/mol

- CAS Number : 922054-04-4

The structure is characterized by a tetrahydroquinoline moiety linked to an acetamide group with a phenoxy substituent. This structural configuration is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of anticancer and antimicrobial research.

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent. For instance:

- Mechanism of Action : The compound may interact with DNA and inhibit topoisomerase enzymes, which are critical for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells.

- Cell Line Studies : In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29) cancer cells. The IC50 values for these cell lines range from 10 to 30 µM, indicating moderate potency compared to established chemotherapeutics.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

- Bacterial Inhibition : It has demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli were reported at 50 µg/mL.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Modifications to the tetrahydroquinoline core or the phenoxy substituent can significantly affect potency and selectivity. For example:

Case Studies

- In Vivo Efficacy : A study conducted on mice bearing tumor xenografts showed that administration of the compound led to a significant reduction in tumor size compared to controls. The treatment was well-tolerated with no noticeable toxicity at therapeutic doses.

- Combination Therapy : Research has indicated that combining this compound with existing chemotherapeutics like doxorubicin can enhance overall efficacy while reducing side effects. The synergistic effect was attributed to complementary mechanisms of action.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols. For example:

Amide coupling : React 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine with 2-(3-methylphenoxy)acetyl chloride under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) .

Purification : Use silica gel chromatography (gradient elution with 0–8% MeOH in CH₂Cl₂) and recrystallization (ethyl acetate) to achieve >95% purity .

- Optimization : Adjust stoichiometry (e.g., excess acyl chloride), solvent polarity, and temperature (room temperature vs. reflux) to improve yields (reported 58–70% in analogous syntheses) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign proton environments (e.g., δ 7.69 ppm for NH in acetamide) and confirm quinolone/aryl ether linkages .

- IR Spectroscopy : Identify carbonyl stretches (~1680–1720 cm⁻¹ for amide C=O and tetrahydroquinolinone ketone) .

- Mass Spectrometry (ESI/APCI+) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 347) and fragmentation patterns .

Q. What initial biological assays are used to evaluate its activity?

- Methodological Answer : Prioritize in vitro screens:

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .

- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., IC₅₀ < 10 µM in analogous compounds) .

- Solubility/Stability : HPLC-based kinetic solubility assays in PBS (pH 7.4) and microsomal stability studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguish aromatic protons in tetrahydroquinoline vs. phenoxy groups) .

- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., confirm the orientation of the 3-methylphenoxy group) .

Q. What strategies optimize yield in multi-step syntheses?

- Methodological Answer :

- Stepwise Monitoring : Use TLC to track intermediate formation (e.g., Rf = 0.3 in 5% MeOH/CH₂Cl₂) .

- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps (e.g., reducing nitro groups in intermediates) .

- Solvent Optimization : Replace CH₂Cl₂ with THF or DMF for better solubility of polar intermediates .

Q. How do structural modifications influence pharmacological activity compared to analogs?

- Methodological Answer :

- SAR Studies : Synthesize derivatives with:

- Phenoxy substituents : Replace 3-methyl with Cl or F to enhance lipophilicity (logP ↑ by 0.5–1.0) .

- Tetrahydroquinoline modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to improve target binding .

- Comparative Table :

| Derivative | Modification | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Parent | None | 12 µM (Kinase X) | |

| Analog A | 3-Cl phenoxy | 8 µM | |

| Analog B | -CF₃ on quinoline | 5 µM |

- Mechanistic Insights : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins .

Data Contradiction Analysis

Q. How should discrepancies in biological activity across studies be addressed?

- Methodological Answer :

- Assay Standardization : Normalize protocols (e.g., cell line passage number, serum concentration) to reduce variability .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed amide) that may affect activity .

- Orthogonal Assays : Confirm results with alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Notes on Evidence Usage

- Synthesis and characterization methods are drawn from peer-reviewed protocols ().

- Biological data are contextualized using pharmacological studies ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.